![molecular formula C8H7ClN4S B15146666 (5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
(5-Chlorobenzo[d]thiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorobenzo[d]thiazol-2-yl)guanidine is a chemical compound with the molecular formula C8H7ClN4S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[d]thiazol-2-yl)guanidine typically involves the reaction of 5-chlorobenzothiazole with guanidine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction time can vary, but it generally takes several hours to complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-Chlorobenzo[d]thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
科学的研究の応用
Chemistry
In chemistry, (5-Chlorobenzo[d]thiazol-2-yl)guanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also used in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of (5-Chlorobenzo[d]thiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the inhibition of bacterial proliferation .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound of (5-Chlorobenzo[d]thiazol-2-yl)guanidine, benzothiazole, is a simpler structure without the guanidine group.
(5-Methylbenzo[d]thiazol-2-yl)guanidine: A similar compound with a methyl group instead of a chlorine atom.
(5-Bromobenzo[d]thiazol-2-yl)guanidine: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of more complex molecules. Additionally, the guanidine group enhances its potential as an enzyme inhibitor, making it a promising candidate for drug development .
特性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC名 |
2-(5-chloro-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4S/c9-4-1-2-6-5(3-4)12-8(14-6)13-7(10)11/h1-3H,(H4,10,11,12,13) |
InChIキー |
ZGDAQPGELKQGGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


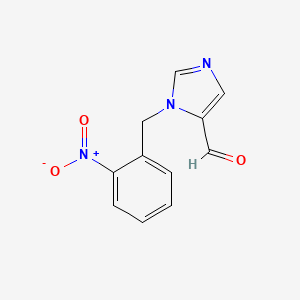
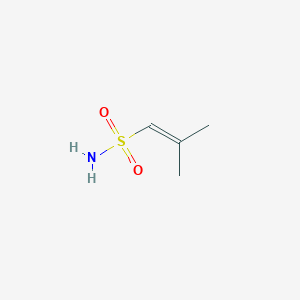
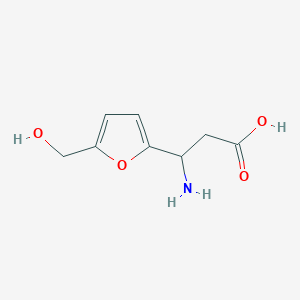
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
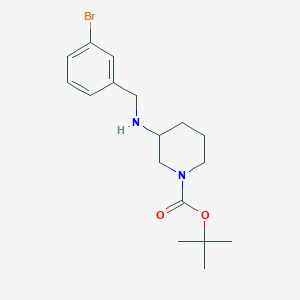
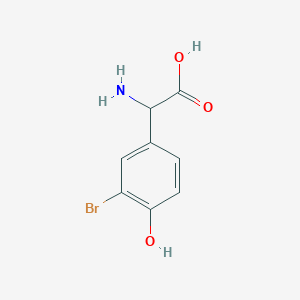
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
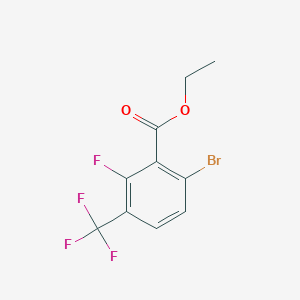
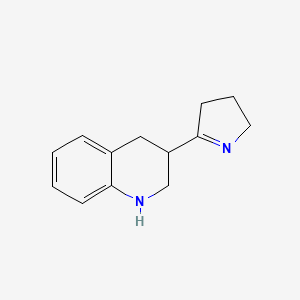


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)

![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
